Clofilium Tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Clofilium tosylate potassium channel blockade mechanism

Mechanism of Action and Key Findings

The table below summarizes the core molecular mechanisms and key experimental findings related to clofilium tosylate.

| Aspect | Key Finding | Experimental System | Citation |

|---|---|---|---|

| Primary Blocking Mechanism | "Activation trap"; block accelerated at depolarized potentials; recovery promoted by external K⁺ [1]. | Human Kv1.5 channels in CHO cells (excised patches) [1]. | [1] |

| Structural Binding Site | Pore region; all four channel subunits contribute to the internal blocker binding site [2]. | Cloned Shaker-B K⁺ channel in Xenopus oocytes [2]. | [2] |

| Effect on Gating Currents | Depresses ON/OFF gating currents (QON, QOFF) of delayed rectifier K⁺ channels [3]. | Guinea-pig ventricular heart cells (whole-cell patch-clamp) [3]. | [3] |

| Inhibition of Other Channels | Potently inhibits Slack (Slo2.2) channels more effectively than Slick (Slo2.1) channels [4]. | Slick and Slack channels expressed in Xenopus laevis oocytes [4]. | [4] |

| Apoptosis Induction | Induces Bcl-2-insensitive apoptosis via caspase-3 activation in HL-60 leukemia cells [5]. | Human promyelocytic leukemia (HL-60) cell line [5]. | [5] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the key methodologies from the cited studies are outlined below.

Electrophysiology on Kv1.5 Channels (Excised Patch Clamp) [1]

- Channel Expression: Chinese hamster ovary (CHO) cells stably transfected with the human Kv1.5 (hPCN1) delayed rectifier K⁺ channel gene.

- Electrophysiology: Both outside-out and inside-out excised membrane patches were used.

- Drug Application: Clofilium was applied via the bath solution.

- Key Measurements:

- Current Inhibition: Analyzed steady-state inhibition at different clofilium concentrations to determine half-inhibition concentration (IC₅₀).

- Kinetics: Monitored the drug's effect on apparent inactivation time course, activation, and deactivation.

- Voltage & Ion Dependence: Assessed rates of block onset and recovery at different membrane potentials and with elevated extracellular K⁺.

Gating Current Measurements in Cardiac Cells [3]

- Cells: Freshly isolated guinea-pig ventricular heart cells.

- Solutions: All ionic currents (Na⁺, Ca²⁺, K⁺) were blocked using a solution containing TEA-Cl, CdCl₂, GdCl₃, and Tetrodotoxin (TTX).

- Electrophysiology: Whole-cell patch-clamp technique with careful series resistance compensation for fast voltage control.

- Protocols: Intramembrane charge movements (ICM/gating currents) were elicited by depolarizing pulses from a holding potential of -110 mV, both with and without inactivating prepulses.

- Drug Testing: The effects of clofilium and d-sotalol on the charge movements (QON and QOFF) were analyzed.

Two-Electrode Voltage Clamp on Slack/Slick Channels [4]

- Channel Expression: Xenopus laevis oocytes injected with human Slick (Slo2.1) or rat Slack (Slo2.2) mRNA.

- Electrophysiology: Two-electrode voltage clamp technique.

- Current Measurement: Currents were measured using stepwise or pulse protocols before and after drug application.

- Screening: A wide range of potassium channel blockers were screened, and a dose-response relationship for clofilium was established.

Apoptosis Assay in HL-60 Cells [5]

- Cell Culture: Human promyelocytic leukemia (HL-60) cells were maintained in RPMI 1640 medium with fetal bovine serum.

- Treatment: Cells were treated with varying concentrations of this compound.

- Viability Assay: Cell viability was assessed using the MTT assay.

- Apoptosis Detection:

- Nuclear Morphology: Visualized by DAPI staining.

- Western Blot: Analyzed protein expression of Bcl-2, Bax, and caspase-3 activation with PARP cleavage.

Visualizing the Core Mechanism and Apoptotic Pathway

The "activation trap" mechanism of clofilium and its downstream apoptotic effects can be visualized through the following pathways.

Clofilium's channel blockade and apoptotic induction pathways.

A summary of the primary experimental models and key measurements used to study clofilium.

Research Implications

The multifaceted actions of clofilium make it a valuable tool for basic research and a potential lead compound for therapeutics. Its ability to inhibit a range of potassium channels, including the neuronal Slack and Slick channels, suggests potential for repurposing in neurological conditions [4]. Furthermore, its capacity to induce apoptosis in cancer cells independent of Bcl-2 highlights a promising mechanism for overcoming drug resistance in oncology [5].

References

- 1. Mechanism of clofilium block of the human Kv1.5 delayed ... [pubmed.ncbi.nlm.nih.gov]

- 2. Block of the inactivating potassium channel by clofilium ... [pubmed.ncbi.nlm.nih.gov]

- 3. Block of gating currents related to K+ channels as a ... [pmc.ncbi.nlm.nih.gov]

- 4. Clofilium inhibits Slick and Slack potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clofilium, a potassium channel blocker, induces apoptosis ... [sciencedirect.com]

what is Clofilium tosylate class III antiarrhythmic agent

Core Pharmacology and Mechanism of Action

As a Class III antiarrhythmic drug, clofilium's primary mechanism is the blockade of potassium channels in the heart [1] [2].

- Primary Target: The drug binds to and inhibits the delayed rectifier potassium current (IK) [3] [4]. This current is crucial for the repolarization phase (Phase 3) of the cardiac action potential.

- Electrophysiological Effect: By blocking potassium efflux, clofilium delays repolarization. This leads to a prolonged action potential duration and a corresponding increase in the effective refractory period (ERP) [1] [2].

- Therapeutic Goal: The lengthened refractory period makes the cardiac tissue less excitable and can suppress tachyarrhythmias caused by re-entry circuits [2].

- Additional Actions: While its main effect is on potassium channels, research shows clofilium also reversibly reduces the L-type calcium current (ICa) and inhibits the fast sodium current (INa) in a use-dependent manner, indicating it affects multiple membrane currents [4].

The diagram below illustrates how clofilium tosylate affects the cardiac action potential and its core mechanism.

Clofilium's core antiarrhythmic mechanism involves potassium channel blockade leading to suppressed arrhythmias.

Quantitative Pharmacological Data

The table below summarizes key preclinical pharmacokinetic and potency data for clofilium.

| Parameter | Species | Value | Comments | Source |

|---|---|---|---|---|

| Plasma Half-Life | Rat / Dog | 2.5–3 hours | After 5 mg/kg i.v. administration | [1] |

| Biological Half-Life | Rat | 5 days | Persistence in the heart tissue | [1] |

| Biological Half-Life | Dog | 14 days | Persistence in the heart tissue | [1] |

| LD50 (Intravenous) | Mouse | 20 mg/kg | Behavioral effects observed | [1] |

| LD50 (Intravenous) | Rat | 33 mg/kg | Behavioral effects observed | [1] |

| Toxic Dose (TDLo) | Human | 300 μg/kg | Can cause cardiac arrhythmias | [1] |

| Routes of Elimination | Rat/Dog | 10% in urine, 55% in feces | Within 72 hours of i.v. dose | [1] |

Applications in Research and Drug Repurposing

Beyond its original antiarrhythmic purpose, this compound has shown promise in preclinical research for other conditions.

- Mitochondrial DNA Depletion Syndromes: Researchers have identified clofilium as a promising therapeutic candidate for POLG-related disorders, a group of severe mitochondrial diseases. In zebrafish models, this compound successfully restored mitochondrial DNA levels and complex I activity, and rescued cardio-skeletal muscle parameters [5] [6]. The therapeutic pathway is illustrated below.

Clofilium rescues disease phenotypes in mitochondrial POLG disorder models.

- Oncology Research: A high-throughput drug screening study identified this compound as a promising agent for treating malignant rhabdoid tumors. The study found that it perturbs protein metabolism and endoplasmic reticulum stress. When combined with the tyrosine kinase inhibitor pazopanib, it induced tumor cell apoptosis and reduced tumor growth in vivo [7].

- Antimicrobial Drug Repurposing: Computational signature-based matching has predicted this compound as a potential antimicrobial agent against Staphylococcus aureus, although this application is still in early research stages [8].

Detailed Experimental Protocols

For researchers, the methodologies from key studies provide a template for investigating clofilium.

Protocol 1: Electrophysiology in Ventricular Myocytes This protocol is used to study the drug's effect on ionic and gating currents [3].

- Cell Isolation: Guinea pig ventricular myocytes are isolated enzymatically.

- Solutions: Use specific external and pipette solutions to isolate currents. For gating current measurements, a solution with TEA-Cl, CdCl₂, GdCl₃, and Tetrodotoxin (TTX) blocks ionic currents.

- Recording: Use the whole-cell patch-clamp technique at room temperature.

- Data Acquisition: Acquire data at 25 kHz, filtered at 1-5 kHz. Ensure series resistance is compensated.

- Drug Application: Apply this compound from a DMSO stock solution (final DMSO ≤0.5%) and include a DMSO vehicle control.

Protocol 2: In Vivo Rescue in Zebrafish POLG Model This protocol tests the efficacy of clofilium in a whole vertebrate organism [5] [6].

- Animal Model: Use homozygous

polgorpolg2mutant zebrafish embryos/larvae. - Drug Treatment: Prepare a solution of this compound in embryo water. The specific effective dose used in studies must be determined empirically, as it is not explicitly stated in the provided results.

- Exposure: Treat mutant larvae by immersing them in the drug solution. Include untreated mutants and wild-type siblings as controls.

- Efficacy Assessment: After treatment, assess rescue by measuring:

- mtDNA levels: via qPCR.

- Mitochondrial respiration: via enzymatic assays.

- Phenotypic rescue: histology of muscle/liver and locomotor assays.

- Animal Model: Use homozygous

The investigation of this compound is a compelling example of how understanding a drug's fundamental mechanism can unlock potential applications across diverse therapeutic areas, from cardiology to mitochondrial medicine and oncology.

References

- 1. Clofilium - an overview [sciencedirect.com]

- 2. Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]

- 3. Block of gating currents related to K+ channels as a ... [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of class-III antiarrhythmic action of clofilium in ... [pubmed.ncbi.nlm.nih.gov]

- 5. Efficient this compound-mediated rescue of POLG- ... [pmc.ncbi.nlm.nih.gov]

- 6. Zebrafish polg2 knock-out recapitulates human POLG- ... [nature.com]

- 7. High-Throughput Drug Screening Identifies Pazopanib and ... [pubmed.ncbi.nlm.nih.gov]

- 8. Drug Repurposing: An Emerging Strategy in Staphylococcus ... [pmc.ncbi.nlm.nih.gov]

Clofilium tosylate apoptosis induction HL-60 cells caspase-3 activation

Experimental Data on Apoptosis Induction

The following table summarizes the key findings on how Clofilium tosylate treatment affects HL-60 cells:

| Parameter Measured | Experimental Detail | Result / Outcome |

|---|---|---|

| Cell Viability & Proliferation | Treated with 0-20 μM Clofilium for 24, 48, 72 hours [1] [2] | Concentration- and time-dependent inhibition of viability and proliferation [1] [2]. |

| IC50 Values | 24 hours: ~6.3 μM; 48 hours: ~3.4 μM; 72 hours: ~2.4 μM [3] | Increasing potency with longer exposure time [3]. |

| Apoptotic Cell Population | Treated with 10 μM Clofilium; stained with Annexin V-FITC/PI [1] | Annexin V+/PI- population: <2% at 0h, 20% at 4h, 29% at 16h [1]. |

| Caspase-3 Activity | Treated with 10 μM Clofilium for 2-3 hours [1] | ~10-fold increase in activity compared to untreated control [1]. |

| Protein Cleavage (Western Blot) | Treated with 10 μM Clofilium [1] [2] | Proteolytic cleavage of procaspase-3 to active p17 fragment; subsequent cleavage of PARP [1] [2]. |

| Bcl-2 & Bax Protein Levels | Treated with 10 μM Clofilium [1] [2] | No significant change in the expression levels of Bcl-2 or Bax proteins [1] [2]. |

Detailed Experimental Protocols

| Experiment | Detailed Protocol Summary |

|---|---|

| Cell Viability (MTT Assay) | HL-60 cells were seeded and treated with various concentrations of this compound (e.g., 0-20 μM) for different durations. After treatment, MTT reagent was added to the cells and incubated. The resulting formazan crystals were dissolved, and the absorbance was measured to determine cell viability [1] [4]. |

| Apoptosis Detection (Flow Cytometry) | Cells treated with Clofilium were collected and stained with a solution containing Annexin V conjugated to FITC and Propidium Iodide (PI). The cell suspension was then analyzed using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations [1]. |

| Caspase-3 Activity Assay | Cell lysates from treated and control HL-60 cells were incubated with a caspase-3-specific substrate. The cleavage of the substrate by active caspase-3 enzyme releases a fluorescent signal, which was measured using a fluorometer. The activity was calculated relative to the untreated control cells [1]. |

| Western Blot Analysis | Treated and control cells were lysed, and their total proteins were separated by gel electrophoresis and transferred to a membrane. The membrane was then incubated with specific primary antibodies against proteins like procaspase-3, the cleaved p17 fragment of caspase-3, PARP, Bcl-2, and Bax. After incubation with a secondary antibody, the protein bands were visualized to detect presence and cleavage [1] [2]. |

Proposed Signaling Pathway

The experimental data suggests that this compound triggers apoptosis via a specific mitochondrial pathway that bypasses the classic regulation by Bcl-2. The following diagram illustrates this mechanism:

The core finding is that this compound induces apoptosis via Bcl-2-insensitive activation of caspase-3 [1]. This mechanism bypasses the typical regulatory role of the Bcl-2 protein family, leading directly to the execution phase of cell death.

References

- 1. , a potassium channel blocker, induces Clofilium of human... apoptosis [pubmed.ncbi.nlm.nih.gov]

- 2. | Potassium Channel | TargetMol this compound [targetmol.com]

- 3. This compound | Potassium Channel Blocker [medchemexpress.com]

- 4. Clofilium, a potassium channel blocker, induces apoptosis ... [sciencedirect.com]

Introduction to POLG-Related Disorders and Zebrafish Models

POLG-related disorders represent a devastating group of mitochondrial diseases caused by mutations in the nuclear-encoded DNA polymerase gamma (POLG), the sole enzyme responsible for mitochondrial DNA (mtDNA) replication and repair in animal cells. These disorders encompass a spectrum of clinical presentations including Alpers-Huttenlocher syndrome, mitochondrial neurogastrointestinal encephalopathy syndrome (MNGIE), mitochondrial recessive ataxia syndrome (SANDO, SCAE), and autosomal dominant/recessive progressive external ophthalmoplegia (adPEO/arPEO). The pathogenic mechanisms primarily involve mtDNA depletion or accumulation of multiple deletions, leading to impaired oxidative phosphorylation and cellular energy production. Approximately 1% of the general population carries a POLG mutation, indicating a potential disease frequency of approximately 1:10,000 individuals, though cases are often underdiagnosed due to the complexity and variability of clinical presentations [1] [2].

The zebrafish (Danio rerio) has emerged as a particularly valuable model organism for studying POLG-related disorders due to several advantageous characteristics. Zebrafish share approximately 71% genetic similarity with humans, with 82% of human disease-associated genes having zebrafish orthologs. Their external development, optical transparency during embryonic stages, rapid generation time (3 months to sexual maturity), and high reproductive capacity (hundreds of embryos per mating) make them ideal for large-scale therapeutic screening. Additionally, zebrafish embryos can absorb compounds directly from their aquatic environment, facilitating drug testing without invasive procedures. Most importantly, unlike mouse POLG models that often exhibit embryonic lethality, zebrafish POLG mutants remain viable through larval stages, allowing observation of disease progression and therapeutic intervention during development [3] [4].

Clofilium Tosylate Efficacy in POLG Zebrafish Models

Quantitative Rescue of Mitochondrial and Physiological Parameters

This compound (CLO), initially developed as a class III anti-arrhythmic agent for its potassium channel-blocking properties, has demonstrated remarkable efficacy in rescuing POLG-related disease phenotypes across multiple zebrafish models. The therapeutic potential of CLO was first identified through large-scale drug screens in yeast and worm POLG models, with subsequent validation in zebrafish demonstrating significant rescue effects at well-tolerated doses [1] [2].

Table 1: Quantitative Rescue Effects of this compound in Zebrafish POLG Models

| Parameter Assessed | Mutant Phenotype | CLO Rescue Effect | Experimental Model |

|---|---|---|---|

| mtDNA levels | Severe depletion | Restored to normal levels | polg mutants [1] |

| Complex I respiratory activity | Significant reduction | Normalized | polg mutants + Ethidium Bromide [1] |

| Cardiac function | Impaired | Efficiently restored | polg morphants and mutants [1] |

| Skeletal muscle parameters | Defective | Restored to normal values | polg mutants [1] |

| Mitochondrial mass | Altered | Normalized | polg mutants [1] |

| Locomotor activity | Decreased | Partially rescued | polg2 mutants [5] |

| Skeletal muscle fiber organization | Significant disorganization | Improved structure | polg2 mutants [5] |

| Development | Slower growth rate | Improved development | polg2 mutants [5] |

The rescue efficacy of CLO extends beyond the catalytic POLG subunit to include models of POLG2 dysfunction, demonstrating its broad applicability across different forms of POLG-related disorders. In a recently developed polg2 mutant line (polg2ia304) featuring a 10-nucleotide deletion with frameshift mutation and premature stop codon, CLO treatment partially rescued mtDNA depletion despite the severe molecular defect. This finding is particularly significant as it suggests CLO may act downstream of the primary genetic lesion or through complementary pathways to ameliorate mitochondrial dysfunction [5].

Experimental Dosing and Treatment Protocols

Table 2: Experimental Parameters for CLO Testing in Zebrafish Models

| Parameter | Specifications | Context |

|---|---|---|

| Drug delivery | Direct administration to fish water | Absorbed through skin and gills [3] |

| Dose determination | Well-tolerated doses established via toxicity screening | Preceded efficacy testing [1] |

| Treatment duration | Variable based on experimental endpoint | Larval to adult stages [1] |

| Mutant lines tested | polg (polgia302), polg2 (polg2ia304) | Multiple genetic backgrounds [1] [5] |

| Combinatorial challenges | Ethidium Bromide co-treatment | Exacerbated mutant phenotypes [1] |

| Rescue assessment timing | Within 3 days post-fertilization to adult stages | Multiple developmental stages [1] |

The dosing strategy for CLO emphasized establishing well-tolerated concentrations that would not induce additional toxicity in already compromised mutants. Preliminary toxicity screening established the maximum tolerated dose before proceeding to efficacy testing. The treatment protocol typically involved immersing zebrafish in CLO-containing water, with the compound being absorbed through the skin and gills. This non-invasive administration route is particularly advantageous for chronic treatment studies and allows for precise control of drug concentration in the aqueous environment [1] [3].

Experimental Protocols and Methodologies

Generation and Validation of Zebrafish POLG Models

The establishment of reliable zebrafish POLG models has employed multiple genetic strategies, each with distinct advantages for modeling different aspects of POLG-related disorders:

Morpholino-Mediated Knockdown: Antisense morpholino (MO) oligomers were designed to target the ATG region and exon4-intron4 boundary of the immature polg transcript. Embryos at the 1-cell stage were microinjected with 5 nL of solution containing 2 μg/μL MO in 1× Danieau buffer supplemented with 1% phenol red. Morphants were raised in fish water with 0.003% PTU to prevent pigmentation and analyzed within 3 days post-fertilization (dpf). Knockdown efficiency was validated by quantitative RT-PCR and agarose gel electrophoresis with signal quantification [2].

CRISPR/Cas9 Mutagenesis: Stable mutant lines (polgia302 and polg2ia304) were generated using CRISPR/Cas9 technology. Single guide RNAs (sgRNAs) were designed using CHOPCHOP software to target specific exons (exon 2 for polg, exon 4 for polg2). One-cell stage embryos were injected with 2 nL of solution containing 280 ng/μL Cas9 protein and 68 ng/μL sgRNA, with phenol red as an injection marker. Founders (F0) were raised to adulthood and screened for germline transmission. Heterozygous mutants were outcrossed four times before incrossing to obtain homozygous mutants (F5 generation) [2] [5].

Genotyping Protocols: Mutant lines were genotyped using PCR amplification across the target region followed by agarose gel electrophoresis. The polgia302 line carries a 16-nucleotide deletion, while polg2ia304 has a 10-nucleotide deletion, both detectable through size fractionation on ethidium bromide-stained 3% agarose low EEO gels [2] [5].

Phenotypic Characterization and Drug Screening

The phenotypic characterization of POLG zebrafish models encompassed comprehensive morphological, functional, and molecular assessments:

Mitochondrial DNA Quantification: mtDNA levels were assessed using quantitative PCR methods comparing mitochondrial to nuclear DNA ratios, with significant depletion documented in both polg and polg2 mutants [1] [5].

Respiration Assays: Mitochondrial respiratory function was evaluated by measuring Complex I activity and overall oxygen consumption rates in vivo, leveraging the transparency of zebrafish embryos and available fluorescent biosensors [1] [3].

Histological Analysis: Tissues from high-energy demanding organs (skeletal muscle, heart, liver) were examined using standard histological techniques, revealing significant disorganization of skeletal muscle fibers in mutants [5].

Locomotor Assays: Larval motility was quantified using automated tracking systems, demonstrating significantly decreased movement in mutants that was partially rescued by CLO treatment [5].

Retrograde Signaling Assessment: Transgenic reporter lines (Tg(6xCRE:EGFP) for CREB signaling and Tg(4xHRE-TATA:EGFP) for Hypoxia signaling) were used to visualize and quantify mitochondria-to-nucleus communication [1] [2].

The following diagram illustrates the comprehensive experimental workflow for generating and validating zebrafish POLG models and testing CLO efficacy:

Experimental workflow for zebrafish POLG modeling and CLO therapeutic testing.

Molecular Mechanisms and Signaling Pathways

Mitochondrial Retrograde Signaling in POLG Pathogenesis

A key mechanistic insight from zebrafish POLG models is the disruption of mitochondria-to-nucleus retrograde signaling, an essential communication pathway that conveys mitochondrial status to the nuclear genome. In POLG-deficient zebrafish, two particularly affected pathways are the CREB (cAMP response element-binding protein) and Hypoxia (Hif) signaling cascades. The CREB pathway, normally involved in cellular adaptation to energy status, shows perturbed activation in polg mutants, while the Hypoxia pathway demonstrates aberrant regulation despite normal oxygen conditions. These findings suggest that the pathological consequences of POLG mutations extend beyond bioenergetic deficits to include fundamental disruptions in cellular communication networks [1] [2].

The following diagram illustrates the molecular mechanisms of POLG dysfunction and CLO action:

Molecular mechanisms of POLG dysfunction and CLO therapeutic action.

Proposed Mechanism of this compound Action

While the precise molecular mechanism by which CLO rescues POLG-related phenotypes remains an active area of investigation, several hypotheses have emerged from the zebrafish studies. As a quaternary ammonium compound, CLO's positively charged clofilium moiety may facilitate its accumulation in the negatively charged mitochondrial matrix, where it could interact with mitochondrial membranes or proteins. Although CLO is classified as a Class III anti-arrhythmic agent due to its potassium channel-blocking properties in the heart, its rescue effects in zebrafish POLG models appear to involve mechanisms beyond simple channel blockade [5].

The therapeutic action of CLO may involve stabilization of mitochondrial membranes, enhancement of mitochondrial biogenesis, or modulation of retrograde signaling pathways. The demonstration that CLO can partially rescue mtDNA depletion even in POLG2 mutants suggests it might act through pathways parallel to or downstream of the mtDNA replication machinery. Alternatively, CLO might activate compensatory mechanisms that bypass the need for fully functional POLG complexes, such as stimulating alternative mtDNA maintenance pathways or reducing mtDNA turnover. The consistent observation of improved mitochondrial network organization and dynamics in CLO-treated mutants further supports a fundamental role in promoting mitochondrial health beyond direct effects on DNA replication [1] [5].

Conclusion and Research Applications

The comprehensive characterization of zebrafish POLG models has established them as highly valuable preclinical platforms for investigating disease mechanisms and screening therapeutic compounds. The demonstrated efficacy of this compound in rescuing a broad spectrum of pathological features across different POLG and POLG2 mutant lines highlights its potential as a promising therapeutic candidate for further development. The zebrafish system offers unique advantages for whole-organism drug screening, allowing simultaneous assessment of compound efficacy, toxicity, and tissue-specific effects in a complex vertebrate system.

Future research directions should focus on elucidating the precise molecular mechanisms underlying CLO's beneficial effects, optimizing dosing regimens for maximal therapeutic benefit, and exploring potential synergies with other therapeutic approaches. Additionally, the zebrafish models provide an ideal system for investigating genotype-phenotype correlations in POLG-related disorders and identifying biomarkers for treatment response. As these efforts progress, zebrafish will continue to play a crucial role in bridging the gap between basic mechanistic studies and clinical applications for these devastating mitochondrial diseases.

References and Key Resources

- Zebrafish Model Organism: ZFIN (Zebrafish Information Network) database [6]

- POLG Mutation Database: https://tools.niehs.nih.gov/polg/ [2]

- Genetic Manipulation Tools: CHOPCHOP CRISPR design tool [2] [5]

- Comparative Models: Yeast (S. cerevisiae), worm (C. elegans), mouse (M. musculus) POLG models [2]

References

- 1. Efficient this compound-mediated rescue of POLG- ... [pubmed.ncbi.nlm.nih.gov]

- 2. Efficient this compound-mediated rescue of POLG- ... [pmc.ncbi.nlm.nih.gov]

- 3. The Zebrafish, an Outstanding Model for Biomedical ... [mdpi.com]

- 4. Modeling Human Muscular Dystrophies in Zebrafish [mdpi.com]

- 5. Zebrafish polg2 knock-out recapitulates human POLG- ... [nature.com]

- 6. Facchinello et al., 2021, Fig. 5 [zfin.org]

Clofilium tosylate Bcl-2-insensitive apoptosis pathway

Core Experimental Data on Clofilium Tosylate

| Aspect | Experimental Findings | Source / Context |

|---|---|---|

| Cell Viability (HL-60 cells) | IC50: 6.3 µM (24h), 3.4 µM (48h), 2.4 µM (72h) | MTT assay, dose/time-dependent decrease [1] [2] |

| Caspase-3 Activation | Proteolytic cleavage of procaspase-3 (p34) to active form (p17) observed within 2 hours of 10 µM treatment | Western Blot analysis [1] [2] |

| PARP Cleavage | Cleavage of substrate PARP followed caspase-3 activation at 2 hours post 10 mM treatment | Western Blot analysis, marker of apoptosis execution [1] |

| Bcl-2 & Bax Expression | No significant change in protein expression levels of Bcl-2 or Bax after treatment | Western Blot analysis, key evidence for Bcl-2-insensitivity [1] [2] |

| ERG Channel Blockade | IC50: 2 nM (binding), 50 nM (functional inhibition in HEK293 cells) | Displacement and patch-clamp assays [2] |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies from the seminal study.

Cell Viability Assay (MTT Assay)

- Cell Line: Human promyelocytic leukemia (HL-60) cells.

- Culture Conditions: RPMI 1640 medium, supplemented with 10% heat-inactivated fetal bovine serum and gentamicin.

- Treatment: Cells treated with this compound (0-20 μM) for 24, 48, and 72 hours.

- Viability Measurement: After treatment, cells are incubated with MTT reagent. The formazan crystals formed by viable cells are dissolved in SDS, and the absorbance is measured at 570 nm. Cell viability is calculated as a percentage relative to untreated control cells [1].

Western Blot Analysis for Apoptotic Proteins

- Protein Extraction: Total protein is extracted from treated HL-60 cells using a lysis buffer.

- Gel Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and then transferred onto a nitrocellulose membrane.

- Antibody Incubation:

- The membrane is probed with primary antibodies against caspase-3, PARP, Bcl-2, and Bax.

- A β-actin antibody is used as a loading control.

- Detection: Bound antibodies are visualized using horseradish peroxidase-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system [1].

The Bcl-2-Independent Apoptotic Pathway

The following diagram illustrates the key mechanistic steps through which this compound is understood to induce apoptosis independently of the Bcl-2 switch.

The diagram shows the defined pathway where Clofilium's primary action of potassium channel blockade triggers an upstream signal, leading directly to caspase-3 activation and apoptosis, without involvement from Bcl-2/Bax proteins [1].

Interpretation and Research Context

- Mechanistic Insight: The finding that Bcl-2 and Bax protein levels remain unchanged is the primary evidence for a Bcl-2-insensitive pathway [1]. This suggests Clofilium acts downstream of or parallel to the classic mitochondrial checkpoint controlled by the Bcl-2 family.

- Therapeutic Implication: This mechanism could be particularly valuable for targeting cancers that have developed resistance to apoptosis via overexpression of Bcl-2 or other anti-apoptotic proteins [3] [4] [5].

- Research Status: It's important to note that while the pathway is clearly distinct from Bcl-2 regulation, the precise upstream signals linking potassium channel blockade to caspase-3 activation are not yet fully elucidated [1].

References

- 1. Clofilium, a potassium channel blocker, induces apoptosis ... [sciencedirect.com]

- 2. This compound | Potassium Channel Blocker [medchemexpress.com]

- 3. The role of BCL-2 family proteins in regulating apoptosis and ... [pmc.ncbi.nlm.nih.gov]

- 4. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic ... [pmc.ncbi.nlm.nih.gov]

- 5. The BCL2 family: from apoptosis mechanisms to new ... [pmc.ncbi.nlm.nih.gov]

Clofilium tosylate in vitro IC50 HL-60 cell viability

IC₅₀ Data for Clofilium Tosylate on HL-60 Cells

The following table summarizes the quantitative data on the inhibition of HL-60 cell viability by this compound, which exhibits a clear time-dependent effect [1].

| Incubation Duration | IC₅₀ Value |

|---|---|

| 24 hours | 6.3 μM [1] |

| 48 hours | 3.4 μM [1] |

| 72 hours | 2.4 μM [1] |

Experimental Protocol & Key Findings

The data in the table above was generated using the following methodology, which you can use as a reference for your own experimental design.

- Cell Line: Human promyelocytic leukemia (HL-60) cells [1] [2].

- Cell Viability Assay: Cells were treated with a concentration range of 0–20 μM Clofilium for 24, 48, and 72 hours. Viability and proliferation were inhibited in a concentration- and time-dependent manner [1].

- Mechanism of Action: The study established that Clofilium induces apoptosis in HL-60 cells. Key mechanistic findings include [2]:

- Activation of Caspase-3: Treatment with 10 μM Clofilium for 12 hours induced the proteolytic cleavage of inactive procaspase-3 (p34) into its active form (p17) [1].

- Cleavage of PARP: The activation of caspase-3 led to the subsequent cleavage of its substrate, PARP, a hallmark of apoptosis [1] [2].

- Bcl-2 Protein Family: The induction of apoptosis was found to be independent of the Bcl-2 pathway, as no significant changes in the expression levels of Bcl-2 or Bax proteins were observed [1] [2].

The relationship between this compound treatment and the key events in HL-60 cell apoptosis can be visualized as follows:

Clofilium induces apoptosis via caspase-3 activation, independent of Bcl-2.

Interpretation for Research Applications

The data indicates that this compound is a potent anti-leukemic agent against HL-60 cells. The decreasing IC₅₀ over time suggests that longer exposure enhances its cytotoxic effect. The defined mechanism involving caspase-3 activation provides a clear biomarker (e.g., cleaved PARP) for confirming compound activity in your experiments.

References

Clofilium tosylate high-throughput screening malignant rhabdoid tumors

Core Findings from HTS and Validation Studies

| Study Aspect | Key Findings |

|---|---|

| HTS & Candidate Drugs | High-throughput screening of approved drugs identified Pazopanib (broad TKI) and Clofilium tosylate (K+ channel blocker) as SMARCB1-dependent candidates [1]. |

| Pazopanib Targets | Primary targets in RTs were identified as PDGFRα/β and FGFR2, the most highly expressed RTKs in primary tumors. Broad RTK inhibition was more effective than individual target inhibition [1]. |

| CfT Mechanism | CfT perturbs protein metabolism and induces endoplasmic reticulum stress. It also inhibits Ca2+ channels, NMDA receptor channels, and Na+, K+-ATPase in neurons [1] [2]. |

| In Vitro Combination | Combination of Pazopanib and CfT synergistically induced apoptosis in RT cells [1]. CfT alone can induce Bcl-2-insensitive apoptosis via caspase-3 activation in other cancer cell lines [3]. |

| In Vivo Efficacy | In mouse models, the Pazopanib/CfT combination reduced tumor growth, matching the efficiency of conventional chemotherapy [1]. |

Mechanisms and Dosage for Key Reagents

| Reagent / Parameter | Description / Value |

|---|---|

| Pazopanib | A broad-spectrum inhibitor of receptor tyrosine kinases (RTKs) [1]. |

| This compound (CfT) | Potassium channel (Kv) blocker; also inhibits HVG Ca2+ channels, NMDA receptor channels, and Na+,K+-ATPase [1] [2]. |

| Cell Lines | Malignant Rhabdoid Tumor (MRT) cell models (e.g., G401) [1]. |

| CfT (In Vitro IC50) | ~10 µM for induction of apoptosis in HL-60 cells [3]. |

| In Vivo Dosing | Efficacy demonstrated in mouse xenograft models with combination therapy [1]. |

The experimental workflow for this HTS campaign and subsequent validation involves multiple stages, as visualized below.

Detailed Experimental Protocols

Protocol 1: High-Throughput Viability Screening

This protocol aims to identify compounds that selectively reduce the viability of SMARCB1-deficient malignant rhabdoid tumor (MRT) cells.

- Cell Lines and Culture: Use paired isogenic MRT cell lines, typically with SMARCB1 knockout. Culture cells in recommended medium (e.g., DMEM with 10% FBS) and maintain at 37°C with 5% CO₂.

- Compound Library Preparation: Source a library of approved drugs (e.g., the Prestwick Chemical Library). Prepare compound stocks in DMSO and pre-spot them into 384-well assay plates [4].

- Cell Seeding and Compound Treatment: Seed cells into assay plates at a density of 1,000-2,000 cells per well in culture medium. After cell adhesion, treat with compounds at a desired concentration (e.g., 10 µM). Include DMSO-only wells as negative controls.

- Viability Quantification: After a 72-96 hour incubation, assess cell viability using a PrestoBlue assay [4]. Add PrestoBlue reagent directly to the medium (10% final concentration), incubate for 1-4 hours, and measure fluorescence (Ex 560/Em 590) with a plate reader.

- Hit Selection: Calculate percent viability relative to DMSO controls. Prioritize hits that show significant viability reduction in SMARCB1-null cells but less effect in SMARCB1-wild-type cells.

Protocol 2: In Vitro Combination Efficacy and Apoptosis

This protocol validates the synergistic effect of Pazopanib and this compound (CfT) and measures the induction of apoptosis.

- Combination Treatment: Seed validated MRT cells in 96-well plates. The next day, treat with a matrix of Pazopanib and CfT concentrations alone and in combination. A typical range is 0.1-20 µM for each drug.

- Apoptosis Assay (Caspase-3 Activation): After 48 hours of treatment, assay for caspase-3 activity using a fluorometric immunosorbent enzyme assay [3]. Lysate cells and incubate with a caspase-3-specific substrate. Measure fluorescence over time to calculate enzyme activity. A 10-fold increase in activity indicates robust apoptosis induction [3].

- Apoptosis Assay (Annexin V/PI Staining): As a complementary method, use flow cytometry with FITC-Annexin V and Propidium Iodide (PI) staining after 4-16 hours of treatment with 10 µM CfT [3]. This distinguishes early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells.

Protocol 3: In Vivo Efficacy in Xenograft Models

This protocol evaluates the anti-tumor efficacy of the drug combination in a mouse model.

- Animal Model Establishment: Subcutaneously implant MRT cells (e.g., 5 million G401 cells) into the flanks of immunocompromised mice. Allow tumors to establish until they reach a palpable size (~100-150 mm³).

- Treatment Groups and Dosing: Randomize mice into four groups: Vehicle control, Pazopanib alone, CfT alone, and Pazopanib + CfT combination. Administer drugs via intraperitoneal injection or oral gavage. A typical regimen is daily dosing for 21-28 days. Pazopanib can be dosed at 100 mg/kg, and CfT at 5 mg/kg, based on prior efficacy studies [1].

- Tumor Monitoring and Endpoint Analysis: Measure tumor volumes with calipers 2-3 times per week. Calculate volume using the formula: (Length × Width²)/2. At the end of the study, harvest tumors and weigh them. Process them for further analysis (e.g., immunohistochemistry for cleaved caspase-3).

The signaling mechanisms through which Pazopanib and this compound exert their combined effects on MRT cells are summarized in the following pathway diagram.

Discussion for Clinical Translation

The high-throughput screening strategy successfully identified Pazopanib and this compound as a promising drug combination for treating malignant rhabdoid tumors. The synergy arises from a multi-targeted attack: Pazopanib broadly inhibits pro-survival receptor tyrosine kinases, while Clofilium induces multiple cellular stresses, including ion channel disruption and ER stress, ultimately leading to caspase-3-mediated apoptosis [1] [2] [3].

The Pazopanib/CfT combination is particularly compelling because it matches the efficacy of conventional chemotherapy in preclinical models [1], offering a potential new therapeutic strategy for a childhood cancer with a poor prognosis.

References

- 1. - High Drug Throughput Identifies Pazopanib and Screening ... Clofilium [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitory Effects of Clofilium on Membrane Currents ... [pubmed.ncbi.nlm.nih.gov]

- 3. Clofilium, a potassium channel blocker, induces apoptosis ... [pubmed.ncbi.nlm.nih.gov]

- 4. A high-content image-based drug screen of clinical ... [nature.com]

Application Notes: Clofilium Tosylate and Pazopanib Combination Therapy for Malignant Rhabdoid Tumors - In Vivo Protocols and Experimental Guidelines

Introduction and Therapeutic Rationale

Malignant Rhabdoid Tumors (MRTs) are highly aggressive pediatric cancers characterized by inactivation of the SMARCB1 gene and associated with poor prognosis despite intensive treatment approaches. The urgent need for effective therapeutic strategies has driven the exploration of targeted drug combinations that can address the unique molecular dependencies of these tumors. Through high-throughput drug screening approaches, researchers have identified two promising compounds—pazopanib, a multi-targeted tyrosine kinase inhibitor, and clofilium tosylate (CfT), a potassium channel inhibitor—that demonstrate significant SMARCB1-dependent anti-tumor activity when used in combination [1].

The molecular rationale for this combination therapy stems from the complementary mechanisms of action of these two agents. Pazopanib exerts its effects primarily through broad inhibition of tyrosine kinase receptors, specifically targeting PDGFRα/β and FGFR2, which are highly expressed in primary MRTs [1] [2]. CfT, meanwhile, perturbs protein metabolism and endoplasmic reticulum stress, creating cellular conditions that enhance the apoptotic effects of pazopanib [1]. This synergistic relationship resulted in significant reduction of tumor growth in vivo that matched the efficiency of conventional chemotherapy in preclinical models, providing strong justification for further investigation of this combination therapy [1] [3].

In Vitro Studies and Preclinical Validation

Cell Culture and Reagents Protocol

Cell Lines and Culture Conditions:

- Utilize authenticated MRT cell lines (e.g., A204) characterized by SMARCB1 inactivation.

- Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) GlutaMAX supplemented with 10% Fetal Bovine Serum (FBS) and 1% Non-Essential Amino Acids [4].

- Culture at 37°C in a 5% CO₂ humidified atmosphere.

- Regularly perform mycoplasma testing to ensure culture purity [4].

Drug Preparation:

- Prepare pazopanib and This compound as 10 mmol/L stock solutions in DMSO [4].

- Aliquot and store at -20°C protected from light.

- Perform serial dilutions in culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [4].

Cell Viability and Apoptosis Assays

Proliferation Assessment:

- Seed cells in 96-well plates at optimized densities (5,000 cells/well for A204) [4].

- Treat with increasing concentrations of pazopanib (0.1-10 µM) and CfT (0.1-10 µM) individually and in combination.

- Utilize longitudinal live cell imaging (e.g., IncuCyte ZOOM system) taking phase contrast pictures every 2-4 hours [4].

- Calculate cell confluence percentage for each well over 72 hours.

- Alternatively, use MTS assay (CellTiter 96 AQueous One Solution) measuring optical density at 490 nm after 72 hours of treatment [4].

Apoptosis Analysis:

- Seed cells in 6-well plates in triplicate for 24, 48, and 72-hour time points.

- Treat with panobinostat at concentrations corresponding to IC₅₀, 5×IC₅₀, and 10×IC₅₀ (determined previously) [4].

- For combination studies, use pazopanib and CfT at their respective IC₅₀ values.

- Harvest cells and stain with FITC Annexin V and propidium iodide [4].

- Analyze by fluorescence-activated cell sorting (FACS) using appropriate instrumentation (e.g., BD Accuri C6) [4].

- Calculate apoptotic indices by combining early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic populations.

Table 1: In Vitro Assay Conditions for Combination Therapy Testing

| Experimental Parameter | Specifications | Quality Controls |

|---|---|---|

| Cell Seeding Density | 5,000 cells/well (A204) for proliferation | Consistent confluence at start (~20-30%) |

| Drug Exposure Time | 72 hours for viability, 24-72h for apoptosis | Medium refreshment at 48h for extended assays |

| Concentration Range | 0.1-10 µM for both compounds | Serial dilutions prepared fresh from stocks |

| Combination Ratios | 1:1 molar ratio initially, then varied | Fixed-ratio design for synergy analysis |

| Assay Endpoints | Confluence, MTS reduction, Annexin V/PI | Include vehicle and positive controls |

In Vivo Protocols and Experimental Design

Animal Models and Dosing Formulations

Animal Model Selection:

- Utilize immunodeficient mouse strains (e.g., NSG or nude mice) for xenograft studies.

- Implant 1-5×10⁶ MRT cells subcutaneously into the flanks of 6-8 week old mice [1] [4].

- Allow tumors to establish until they reach 100-150 mm³ before randomization into treatment groups.

- Include minimum of 8 animals per group to ensure statistical power.

- Monitor animals daily for signs of distress and weigh tumor measurements 3 times weekly [4].

Drug Formulation for In Vivo Administration:

- Prepare pazopanib suspension in sterile water or preferred vehicle for oral gavage [1] [5].

- Formulate This compound in appropriate solvent (e.g., PBS with minimal DMSO) for intraperitoneal injection [1].

- For combination studies, administer drugs sequentially with appropriate timing based on pharmacokinetic profiles.

- Consider pazopanib pharmacokinetics: non-linear bioavailability, half-life of 31.1 hours, and protein binding >99.9% when designing dosing schedules [5].

Dosing Regimens and Treatment Schedule

Monotherapy and Combination Arms:

- Administer pazopanib orally at daily doses of 100-200 mg/kg based on preliminary efficacy studies [1].

- Administer This compound intraperitoneally at daily doses of 5-20 mg/kg based on toxicity and efficacy profiling.

- Include appropriate control groups: vehicle-treated, pazopanib monotherapy, CfT monotherapy, and combination therapy [1].

- For comparative studies, include conventional chemotherapy control (e.g., vincristine/doxorubicin/cyclophosphamide regimens) [1].

Treatment Duration and Monitoring:

- Continue treatments for 3-4 weeks or until tumors reach endpoint volume (≥1500 mm³).

- Monitor tumor dimensions using digital calipers 3 times weekly.

- Calculate tumor volume using the formula: V = (length × width²) / 2.

- Record body weights twice weekly as an indicator of systemic toxicity.

- Perform blood collection for pharmacokinetic analysis where appropriate [5].

Table 2: In Vivo Dosing Scheme and Treatment Groups

| Treatment Group | Dosing Route | Dose Level | Frequency | Duration |

|---|---|---|---|---|

| Vehicle Control | Oral gavage + IP injection | Vehicle only | Daily | 3-4 weeks |

| Pazopanib Monotherapy | Oral gavage | 100-200 mg/kg | Daily | 3-4 weeks |

| This compound Monotherapy | IP injection | 5-20 mg/kg | Daily | 3-4 weeks |

| Combination Therapy | Oral gavage + IP injection | Full doses of both | Daily | 3-4 weeks |

| Chemotherapy Control | IV or IP | Protocol-dependent | Protocol-dependent | 3-4 weeks |

Experimental Workflows and Signaling Pathways

Combination Therapy Screening Workflow

The following diagram illustrates the complete experimental workflow from in vitro screening to in vivo validation of the pazopanib and this compound combination therapy:

Molecular Mechanisms of Action

The molecular mechanisms underlying the synergistic activity of pazopanib and this compound involve complementary pathways that collectively induce apoptosis in rhabdoid tumor cells:

Data Analysis and Statistical Considerations

Tumor Growth Measurement and Analysis

Data Collection Parameters:

- Record tumor measurements in two perpendicular dimensions using digital calipers.

- Calculate tumor volume using the formula: V = (L × W²) / 2, where L is the longer dimension and W is the shorter dimension.

- Measure body weight simultaneously with tumor measurements to assess systemic toxicity.

- Document clinical observations including activity level, posture, and physical condition.

Statistical Analysis Methods:

- Analyze tumor growth curves using repeated measures ANOVA or mixed-effects models.

- Calculate percent tumor growth inhibition (TGI) using the formula: TGI = [1 - (Tₜ/T₀) ÷ (Cₜ/C₀)] × 100, where T and C represent mean tumor volumes in treatment and control groups, respectively, at start (₀) and time t.

- Compare endpoint tumor volumes and survival curves using appropriate statistical tests (t-tests, log-rank test).

- Perform synergy analysis using CompuSyn software or similar tools for combination index calculation.

Biomarker Assessment and Molecular Analysis

Tissue Collection and Processing:

- Collect tumor tissues at endpoint or at predetermined time points during treatment.

- Preserve samples for:

- Formalin-fixation and paraffin-embedding for immunohistochemistry

- Snap-freezing in liquid nitrogen for protein and RNA analysis

- Fresh tissue for primary cell culture establishment

Molecular Endpoint Analysis:

- Perform immunohistochemistry for cleaved caspase-3 to quantify apoptosis.

- Assess phospho-kinase arrays to evaluate pathway modulation [1].

- Analyze expression of PDGFRα/β and FGFR2—identified as primary pazopanib targets in MRTs [1].

- Evaluate endoplasmic reticulum stress markers (e.g., GRP78, CHOP) to confirm CfT mechanism of action [1].

Table 3: Key Efficacy Findings from Preclinical Studies

| Experimental Endpoint | Pazopanib Monotherapy | This compound Monotherapy | Combination Therapy | Conventional Chemotherapy |

|---|---|---|---|---|

| Tumor Growth Inhibition | Significant reduction | Moderate reduction | Enhanced reduction | Comparable to combination |

| Apoptotic Induction | Moderate increase | Moderate increase | Significant synergistic increase | Protocol-dependent |

| Mechanistic Validation | PDGFRα/β and FGFR2 inhibition | ER stress induction | Combined pathway disruption | DNA damage response |

| Therapeutic Window | Acceptable | Acceptable at optimized doses | Favorable compared to chemo | Often limited |

Technical Considerations and Optimization

Pharmacokinetic and Safety Assessments

Pazopanib Pharmacokinetic Considerations:

- Account for non-linear pharmacokinetics with dose-dependent plateau in exposure above 800 mg in humans [5].

- Monitor trough concentrations (Cmin) with target threshold of ≥20 mg/L associated with optimal efficacy in clinical studies [5].

- Consider food effects—administration with food increases bioavailability [5].

- Avoid concomitant use of proton pump inhibitors which drastically reduce pazopanib exposure [5].

Toxicity Monitoring Parameters:

- Monitor body weight changes as indicator of systemic toxicity.

- Assess liver function through serum transaminases (ALT/AST)—pazopanib is associated with transaminase elevations [5].

- Monitor blood pressure regularly—hypertension is a known pazopanib class effect [5].

- Evaluate hematological parameters and renal function throughout study period.

Protocol Optimization Recommendations

Dosing Schedule Refinement:

- Consider alternating administration or dose modification based on tolerability findings.

- Explore intermittent dosing schedules to maintain efficacy while managing toxicity.

- Evaluate dose escalation strategies starting with lower doses and increasing based on tolerance.

Biomarker-Driven Adjustments:

- Implement therapeutic drug monitoring for pazopanib given its high interpatient variability [5].

- Consider adaptive dosing strategies based on trough concentration measurements.

- Explore alternative formulations (e.g., crushed tablets, suspensions) if absorption issues arise [5].

Conclusion and Translation Potential

The combination of pazopanib and this compound represents a promising targeted therapeutic approach for malignant rhabdoid tumors based on strong preclinical evidence. The synergistic activity observed in vitro and in vivo, coupled with acceptable safety profiles, provides compelling rationale for further clinical development of this combination strategy. Researchers should consider implementing the detailed protocols outlined in these application notes while remaining attentive to the pharmacokinetic complexities of pazopanib and the mechanistic nuances of this unique drug combination.

The comprehensive dataset generated through these standardized protocols will facilitate translation into clinical trials and potentially address the significant unmet need in rhabdoid tumor treatment. Future directions should include biomarker validation and exploration of this combination in other SMARCB1-deficient malignancies.

References

- 1. High-Throughput Drug Screening Identifies Pazopanib and Clofilium ... [pubmed.ncbi.nlm.nih.gov]

- 2. High-Throughput Drug Screening Identifies Pazopanib and ... [doaj.org]

- 3. High‐Throughput Drug Screening Identifies Pazopanib ... [ssrn.com]

- 4. Histone deacetylase inhibitor panobinostat induces antitumor activity in... [bmccancer.biomedcentral.com]

- 5. Clinical Pharmacokinetics and Pharmacodynamics of ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Clofilium Tosylate-Mediated Rescue of Mitochondrial DNA Depletion in POLG-Related Disorders

Introduction to POLG-Related Disorders and Current Therapeutic Landscape

POLG-related disorders represent a devastating group of mitochondrial diseases caused by mutations in the nuclear-encoded gene for DNA polymerase gamma (POLG), the sole replicase for mitochondrial DNA (mtDNA). These disorders are characterized by mtDNA depletion or the accumulation of multiple mtDNA deletions, leading to multisystem manifestations including severe encephalopathy, intractable epilepsy, liver failure, cardiomyopathy, and progressive external ophthalmoplegia. With an estimated carrier frequency of 1% in the general population, POLG-related disorders potentially affect approximately 1 in 10,000 individuals, making them among the most common mitochondrial diseases. Despite this prevalence, effective treatments remain elusive, with current management limited to symptomatic support and palliative care [1] [2].

The pathophysiological complexity of POLG disorders stems from the essential role of the POLG holoenzyme, composed of a catalytic subunit (POLG) and a dimeric accessory subunit (POLG2), in mtDNA replication and repair. Pathogenic mutations disrupt the fidelity and processivity of mtDNA replication, resulting in quantitative and qualitative mtDNA abnormalities that ultimately compromise cellular energy production, particularly in high-demand tissues. The clinical spectrum encompasses several recognized syndromes including Alpers-Huttenlocher syndrome (one of the most severe forms), childhood myocerebrohepatopathy spectrum, myoclonic epilepsy myopathy sensory ataxia, ataxia neuropathy spectrum, and progressive external ophthalmoplegia [2] [3].

Recent advances in disease modeling using various organisms have provided crucial insights into the molecular mechanisms underlying POLG pathology and enabled the screening of potential therapeutic compounds. Among these, clofilium tosylate (CLO) has emerged as a promising candidate, demonstrating rescue capabilities across multiple model systems from yeast to zebrafish. This document provides comprehensive application notes and detailed experimental protocols for investigating CLO-mediated rescue of mtDNA depletion, aimed at facilitating therapeutic development for these currently untreatable disorders [1] [4].

This compound: Compound Properties and Pharmacological Profile

Physicochemical Characteristics

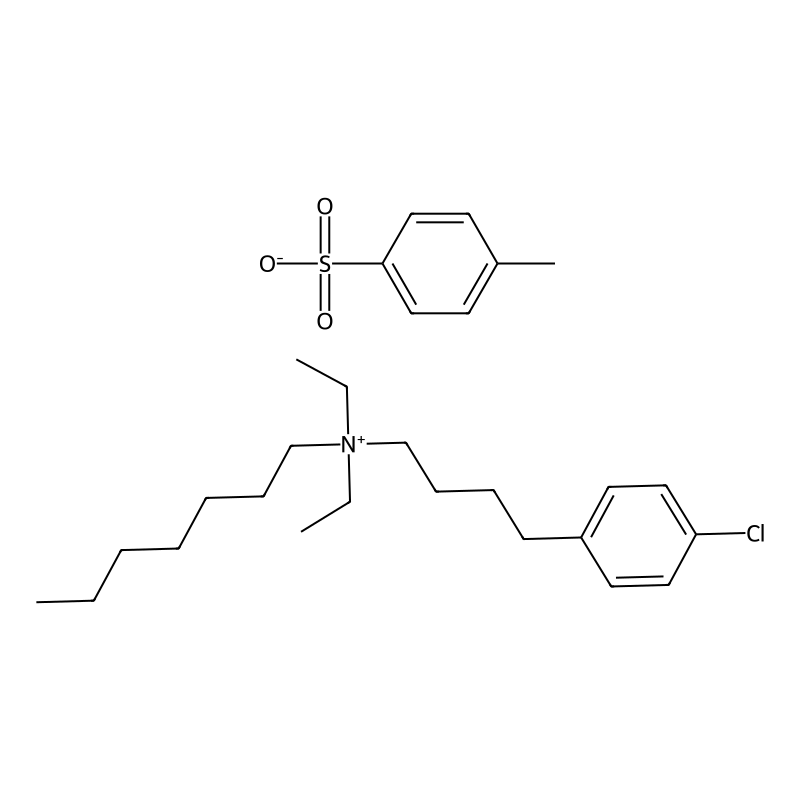

This compound (CLO) is a quaternary ammonium compound classified as a Class III anti-arrhythmic agent due to its potassium channel-blocking properties. The compound's chemical name is 4-(4-chlorophenyl)butyl-diethyl-heptylazanium 4-methylbenzenesulfonate, with a molecular formula of C~28~H~42~ClNO~3~S and a molecular weight of 508.15 g/mol. CLO possesses distinct structural features that contribute to its pharmacological activity: a positively charged quaternary ammonium group that facilitates insertion into potassium channels, a hydrophobic hydrocarbon tail that promotes membrane association, and a chlorophenyl moiety that may influence specific molecular interactions [5] [6].

The compound exhibits high solubility in dimethyl sulfoxide (DMSO), which serves as the recommended solvent for stock solution preparation, while having limited solubility in aqueous buffers. This property necessitates specific formulation considerations for experimental and potential therapeutic applications. The tosylate counterion enhances the compound's stability and solubility profile compared to other salt forms. When preparing CLO solutions, researchers should note that the compound remains stable for at least 6 months when stored at -20°C as a concentrated stock in DMSO, protected from light and moisture [7] [6].

Pharmacological Mechanisms

The primary molecular mechanism of CLO involves blockade of potassium channels, particularly the rapid component of the delayed rectifier potassium current (I~Kr~), which prolongs the cardiac action potential and increases refractory period. However, emerging evidence suggests that its mitochondrial rescue properties may operate through distinct pathways that are independent of its electrophysiological effects. The positively charged ammonium group in CLO facilitates its accumulation within the negatively charged mitochondrial matrix, where it may influence mtDNA stability through several proposed mechanisms including modulation of mitochondrial membrane potential, enhancement of nucleotide availability, or interaction with mitochondrial nucleoid components [5] [8].

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Specification | Experimental Relevance |

|---|---|---|

| Chemical class | Quaternary ammonium compound | Determines solubility and formulation requirements |

| Primary mechanism | Potassium channel blockade (Class III anti-arrhythmic) | Caution in cardiac function assessments |

| Molecular weight | 508.15 g/mol | Important for molar concentration calculations |

| Solubility | High in DMSO (>50 mM), limited in aqueous buffers | DMSO recommended for stock solutions |

| Storage conditions | -20°C, protected from light | Maintains stability for at least 6 months |

| Working concentration | 0.1-1.0 μM (zebrafish); 0.5-5.0 μM (mammalian cells) | Species and context-dependent efficacy |

Experimental Models for POLG-Related Disease Modeling

Zebrafish Models

Zebrafish (Danio rerio) have emerged as particularly valuable models for studying POLG-related disorders due to their high genetic conservation with humans (70% identity and 79% similarity for Polg protein) and the ability to recapitulate key disease phenotypes at the whole-organism level. Several zebrafish mutant lines have been developed using different genetic engineering approaches. The polg~ia302~ line was generated using CRISPR/Cas9-mediated genome editing, resulting in a 16-nucleotide deletion in exon 2 of the polg gene. This mutation produces severe, larval-lethal phenotypes characterized by significant mtDNA depletion, growth retardation, and functional impairments in high-energy demanding tissues [1].

For studies requiring longer viability, the polg~sa9574~ line bears a hypomorphic nonlethal point mutation that allows investigation of POLG-related phenotypes at both larval and adult stages. This model exhibits cardiac abnormalities, skeletal muscle defects, hepatic and gonadal dysfunction, and disrupted mitochondrial retrograde signaling. More recently, a polg2~ia304~ mutant line was developed with a 10-nucleotide deletion in exon 4 of the accessory subunit gene, creating a frameshift mutation and premature stop codon. This model represents the first zebrafish polg2 mutant and shows slower development, decreased viability with death before juvenile stage, mitochondrial network alterations, reduced respiration, and skeletal muscle disorganization [5].

These zebrafish models demonstrate remarkable phenotypic fidelity to human POLG disorders, including tissue-specific manifestations that mirror the clinical spectrum. Their optical transparency during early development enables real-time visualization of organ development and function, while their small size and external fertilization facilitate drug screening applications. For all zebrafish studies, proper husbandry conditions must be maintained at 28.5°C with a 12:12 light-dark cycle, and embryos should be raised in fish water with 0.003% PTU (N-phenylthiourea) to prevent pigmentation when visualization is required [1] [5].

Complementary Model Systems

Yeast (Saccharomyces cerevisiae) models with mutations in the MIP1 gene (the yeast homolog of POLG) provide a well-established system for studying mtDNA instability. Mutant cells produce "petite" colonies, with the frequency of petite formation serving as a direct indicator of mtDNA instability. Yeast models have been fundamental in identifying mitochondria-to-nucleus retrograde signaling pathways and were instrumental in the initial discovery of CLO's rescue capabilities. The roundworm (Caenorhabditis elegans) with mutations in the polg-1 gene has also proven valuable for studying Polg deficiency and mtDNA depletion, offering advantages in rapid generation time and genetic manipulability [1].

Mammalian cell models, particularly patient-derived fibroblasts harboring POLG mutations, provide a directly relevant human system for validating therapeutic candidates. These cells typically exhibit mtDNA depletion, respiratory chain deficiencies, and altered mitochondrial morphology. Additionally, induced pluripotent stem cell (iPSC)-derived neural and hepatic lineages from POLG patients have recently enabled tissue-specific investigations of pathophysiology and drug responses. While mouse models exist, their utility is often limited by embryonic lethality of complete Polg knockout, though tissue-specific and hypomorphic mutants have provided valuable insights [2] [9].

Detailed Rescue Protocols

In Vivo Rescue Protocol in Zebrafish Models

4.1.1 Drug Preparation and Formulation

Stock solution preparation: Dissolve this compound powder in molecular biology-grade DMSO to prepare a 50 mM stock solution. Vortex thoroughly until completely dissolved and aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C protected from light with guaranteed stability for at least six months.

Working solution preparation: Dilute the stock solution in embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl~2~, 0.33 mM MgSO~4~) to achieve the desired final concentration, typically ranging from 0.1 μM to 1.0 μM for rescue experiments. Maintain DMSO concentration at or below 0.1% in all treatment groups, including vehicle controls, to eliminate solvent toxicity effects.

Dose-response calibration: Prior to full-scale experiments, conduct a toxicity assessment across a concentration range (0.05 μM to 5.0 μM) to determine the maximum tolerated dose in your specific zebrafish line. The optimal rescue dose typically falls between 0.2 μM and 0.5 μM for most polg mutant lines, but model-specific optimization is essential [1].

4.1.2 Treatment Administration

Treatment initiation: For severe, early-onset models like polg~ia302~ mutants, begin treatment at 24 hours post-fertilization (hpf) when major organ systems have begun development. For hypomorphic or adult-viable models like polg~sa9574~, treatment can be initiated at later developmental stages depending on the phenotypic manifestation timeline.

Exposure methodology: Place groups of 10-15 embryos/ larvae in 6-well plates with 5 mL of CLO working solution per well. Maintain control groups in embryo medium with equivalent DMSO concentration (vehicle control) and in untreated embryo medium (wild-type baseline). Refresh treatment solutions daily to ensure consistent drug exposure and account for potential degradation.

Treatment duration: Standard rescue experiments continue for 3-5 days, with morphological and functional assessments conducted at specific timepoints. For investigation of long-term effects in viable mutants, treatment may extend through juvenile stages with appropriate adjustment of dosing and delivery methods [1] [5].

4.1.3 Phenotypic Assessment Timeline

Table 2: Experimental Timeline for Zebrafish Rescue Studies

| Developmental Stage | Key Assessments | Expected Rescue Outcomes |

|---|---|---|

| 2 dpf | MtDNA copy number (qPCR), Mitochondrial mass (imaging) | Restoration of mtDNA levels toward wild-type |

| 3 dpf | Cardiac function (heart rate, fractional shortening), Locomotor activity | Improvement in heart rate, contractility, and spontaneous movement |

| 4-5 dpf | Complex I activity (enzymatic assay), Mitochondrial membrane potential (TMRE staining) | Normalization of respiratory chain function |

| 7 dpf onwards | Histological analysis (muscle organization, liver structure), Survival monitoring | Improved tissue architecture and extended lifespan |

In Vitro Rescue Protocol Using Mammalian Cell Systems

4.2.1 Cell Culture and Treatment

Patient-derived fibroblasts harboring POLG mutations represent the most clinically relevant in vitro system for CLO rescue studies. Culture cells in standard Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1 mM sodium pyruvate at 37°C in a 5% CO~2~ humidified atmosphere. For treatment, prepare CLO working concentrations in complete medium from DMSO stock solutions, ensuring final DMSO concentration does not exceed 0.1%.

Plate cells at appropriate densities (typically 5 × 10^4^ cells/cm²) and allow attachment for 24 hours before initiating treatment. Refresh CLO-containing medium every 48 hours to maintain consistent exposure throughout the experiment. Include appropriate controls: untreated wild-type cells, untreated mutant cells, and mutant cells treated with vehicle (0.1% DMSO) only. The optimal CLO concentration for fibroblast rescue typically ranges from 0.5 μM to 2.0 μM, though dose-response characterization should be performed for each specific cell line [7] [6].

4.2.2 Assessment Endpoints and Methodologies

MtDNA copy number quantification: Harvest 1 × 10^6^ cells after 7-10 days of treatment for DNA extraction using standard phenol-chloroform protocols or commercial kits. Perform quantitative real-time PCR using primers specific for mitochondrial genes (e.g., MT-ND1, MT-CO1) and nuclear reference genes (e.g., B2M, HBB). Calculate mtDNA copy number using the ΔΔCt method normalized to nuclear DNA content.

Oxidative phosphorylation assessment: Measure oxygen consumption rates (OCR) using a Seahorse XF Analyzer or similar instrument. Perform mitochondrial stress tests with sequential injection of oligomycin (ATP synthase inhibitor), FCCP (uncoupler), and rotenone/antimycin A (complex I and III inhibitors) to assess basal respiration, ATP-linked respiration, proton leak, maximal respiratory capacity, and spare respiratory capacity.

Biochemical assays: Analyze Complex I activity spectrophotometrically by monitoring NADH oxidation at 340 nm in isolated mitochondria or digitonin-permeabilized cells. Prepare samples in mitochondrial isolation buffer (250 mM sucrose, 20 mM HEPES, 10 mM KCl, 1.5 mM MgCl~2~, 1 mM EDTA, 1 mM EGTA, pH 7.4) and initiate reactions with 100 μM NADH with or without 2 μM rotenone for specific activity calculation [1] [2].

Quantitative Data Analysis and Interpretation

Rescue Efficacy Across Model Systems

Comprehensive assessment of CLO-mediated rescue requires multiparametric evaluation across molecular, biochemical, and functional endpoints. In zebrafish polg mutant models, treatment with 0.5 μM CLO typically restores mtDNA copy number to 85-95% of wild-type levels compared to 30-40% in untreated mutants. This molecular rescue correlates with functional improvements, including normalization of cardiac output (ejection fraction increasing from 45% to 68% in severe mutants), restoration of Complex I activity to 80-90% of wild-type levels, and significant enhancement of locomotor activity in larval swimming assays [1].

In mammalian cell models, CLO treatment at 1-2 μM for 7-10 days typically increases mtDNA copy number by 1.5 to 2.5-fold in POLG-deficient fibroblasts, with concomitant improvements in basal respiration rates and ATP production. The temporal dynamics of rescue indicate that mtDNA repopulation begins within 3-4 days of treatment initiation but requires 7-10 days to reach maximal effect, suggesting that the compound facilitates de novo mtDNA synthesis rather than simply stabilizing existing molecules. Importantly, CLO efficacy has been demonstrated across diverse POLG mutations, including variants associated with different clinical syndromes [7] [6].

Table 3: Quantitative Rescue Effects of this compound Across Model Systems

| Parameter | Zebrafish Models | Mammalian Cell Models | Assessment Method |

|---|---|---|---|

| MtDNA copy number | 85-95% restoration | 1.5-2.5-fold increase | qPCR (mito/nuclear ratio) |

| Complex I activity | 80-90% of wild-type | 70-85% of wild-type | Spectrophotometric assay |

| Mitochondrial respiration | Improved basal and maximal OCR | 40-60% increase in basal OCR | Seahorse XF Analyzer |

| Functional recovery | Cardiac output: 45% → 68% Locomotor: 2.5-fold increase | ATP production: 1.8-fold increase | Echocardiography, movement tracking | | Tissue architecture | Muscle fiber organization improved | Mitochondrial network integrity restored | Histology, confocal microscopy |

Data Normalization and Statistical Considerations

Robust experimental design requires appropriate normalization strategies to account for biological variability. For mtDNA quantification, always normalize to nuclear DNA content using a validated single-copy reference gene. For respiratory complex activities, express data as ratios to citrate synthase activity (a marker of mitochondrial mass) to distinguish specific defects from general mitochondrial loss. Functional parameters in zebrafish should be normalized to developmental stage using standard morphological criteria rather than strict chronological age, as polg mutants often exhibit developmental delay.

Statistical analysis should include appropriate tests for multiple comparisons with post-hoc corrections when comparing multiple treatment groups. For time-course experiments, use repeated measures ANOVA or mixed-effects models to account for correlations between sequential measurements. Power calculations based on preliminary data suggest that group sizes of 15-20 zebrafish embryos or 4-6 independent cell culture experiments typically provide sufficient power (β = 0.8) to detect rescue effects at α = 0.05 significance level, given the moderate to large effect sizes observed with CLO treatment [1] [5].

Mechanistic Insights and Therapeutic Implications

Proposed Mechanism of Action

While the precise molecular mechanism underlying CLO-mediated rescue of mtDNA depletion remains under investigation, several compelling hypotheses have emerged from experimental data. The primary mechanism appears to involve enhancement of mitochondrial nucleotide availability through either improved import or salvage pathways, thereby bypassing the replication impairment caused by mutant Polg. This hypothesis is supported by observations in yeast models where increasing dNTP pools through genetic or pharmacological approaches similarly rescues mtDNA instability, and by findings that deoxyribonucleoside supplementation can partially compensate for POLG defects [2] [8].

Additional proposed mechanisms include stabilization of the replication machinery through direct interaction with mitochondrial nucleoid components, modulation of mitochondrial membrane potential that facilitates nucleotide import, and activation of mitochondrial biogenesis pathways. Notably, CLO treatment in zebrafish polg models restores perturbed mitochondria-to-nucleus retrograde signaling, particularly affecting CREB and hypoxia pathways, suggesting that its benefits may extend beyond direct effects on replication to encompass broader transcriptional regulation. The diagram below illustrates the current understanding of CLO's multifaceted mechanisms of action:

Diagram 1: Proposed mechanistic pathways for this compound-mediated rescue of mtDNA depletion, illustrating direct mitochondrial effects, downstream consequences, and functional outcomes

Therapeutic Development Considerations

The promising preclinical data supporting CLO's efficacy across multiple model systems positions it as a viable candidate for therapeutic development for POLG-related disorders. However, several challenges must be addressed in translational efforts. As a quaternary ammonium compound, CLO may have limited blood-brain barrier penetration, potentially restricting its efficacy for neurological manifestations, which represent a core feature of many POLG disorders. Formulation strategies such as nanoparticle encapsulation or prodrug approaches may enhance CNS delivery [7] [6].

Additionally, the cardiac electrophysiological effects of CLO (prolonged action potential duration) that underlie its original classification as an anti-arrhythmic warrant careful monitoring in potential clinical applications, particularly in patients with pre-existing conduction abnormalities. However, it is noteworthy that the rescue concentrations effective in preclinical models (0.1-1.0 μM) are substantially lower than those required for potassium channel blockade in cardiac tissue (typically >1 μM), suggesting a potential therapeutic window. Further medicinal chemistry optimization may yield analogs with improved selectivity for mitochondrial rescue over cardiac channels [5] [6].

The demonstrated efficacy in POLG2-related disease models indicates that CLO's therapeutic potential may extend beyond POLG mutations to include defects in the accessory subunit, broadening its applicability within the spectrum of mtDNA maintenance disorders. Combined with emerging approaches such as nucleoside bypass therapy or mitochondrial augmentation, CLO may eventually form part of multidimensional treatment strategies for these complex disorders [5] [8].

Troubleshooting and Technical Considerations

Common Experimental Challenges

Variable rescue efficacy: If CLO treatment produces inconsistent results between experiments, verify drug solubility and stability by preparing fresh working solutions from properly stored aliquots. Check embryo medium pH and osmolality, as variations can affect drug uptake. Ensure consistent developmental staging at treatment initiation, as phenotypic severity can vary even within genetically identical cohorts.

Toxicity at effective doses: If desired rescue concentrations cause toxicity (manifested as pericardial edema, reduced circulation, or increased mortality), implement dose fractionation with twice-daily administration of half-concentrations or consider gradual dose escalation over 2-3 days to allow acclimation. Verify that DMSO concentration does not exceed 0.1% in all treatment groups.

Incomplete phenotypic rescue: While CLO robustly restores mtDNA copy number and respiratory function, some structural abnormalities (particularly in advanced disease stages) may show only partial improvement. Consider earlier treatment initiation or combination approaches with complementary agents such as antioxidants (N-acetylcysteine) or mitochondrial biogenesis activators [1] [5].

Methodological Optimization Guidelines

Endpoint-specific timing: Align assessment timelines with the kinetic recovery of different parameters—mtDNA repopulation typically precedes functional improvements by 24-48 hours. For maximal rescue effects on cardiac function, continue treatment for at least 72 hours after initial molecular improvements are detected.

Genotype validation: Regularly confirm mutant genotypes throughout experiments, particularly in zebrafish models where phenotypic variability can occur. For cell models, periodically verify the persistence of POLG mutations and absence of compensatory adaptations during extended culture.

Quality control for mitochondrial assessments: Include internal controls in enzymatic assays using specific inhibitors (e.g., rotenone for Complex I) to ensure measured activities represent mitochondrial-specific processes rather than contaminating cellular activities [1] [2].

Conclusion and Future Directions